Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-
Overview
Description
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- is a chemical compound that belongs to the piperidine class of organic compounds. It is commonly used in various fields, including medical research, environmental research, and industrial research.
Mechanism of Action
Mode of Action
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Preparation Methods
The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- involves several steps. The synthetic routes typically include the nitration of benzo[b]thiophene followed by acylation with piperidine. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced with other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Scientific Research Applications
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- finds applications in various research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and biological activities.
Benzo[b]thiophene derivatives: These compounds have the benzo[b]thiophene core but may have different functional groups attached, leading to varied properties and applications.
The uniqueness of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- lies in its specific combination of the piperidine ring and the nitrobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(5-nitro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(15-6-2-1-3-7-15)13-9-10-8-11(16(18)19)4-5-12(10)20-13/h4-5,8-9H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKSUEDZEGWZIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393364 | |
Record name | Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97528-67-1 | |
Record name | Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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